

# dehydroaripiprazole hydrochloride CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dehydroaripiprazole hydrochloride

Cat. No.: B018463 Get Quote

# Dehydroaripiprazole Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, contributes significantly to the overall therapeutic efficacy of the parent drug. This technical guide provides a comprehensive overview of **dehydroaripiprazole hydrochloride**, focusing on its chemical identity, pharmacological profile, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development efforts in neuropharmacology and psychopharmacology.

### **Chemical Identifiers**

Dehydroaripiprazole and its hydrochloride salt are critical entities in the study of aripiprazole's pharmacology. Accurate identification is paramount for research and regulatory purposes. The following table summarizes the key chemical identifiers for both compounds.



| Identifier        | Dehydroaripiprazole                                                                                                                                                        | Dehydroaripiprazole<br>Hydrochloride                                                                                                                                                   |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 129722-25-4[1]                                                                                                                                                             | 1008531-60-9[2]                                                                                                                                                                        |
| Molecular Formula | C23H25Cl2N3O2[1]                                                                                                                                                           | C23H25Cl2N3O2 • HCl[2]                                                                                                                                                                 |
| Molecular Weight  | 446.37 g/mol [3]                                                                                                                                                           | 482.8 g/mol [2]                                                                                                                                                                        |
| IUPAC Name        | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one[1]                                                                                                    | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2(1H)-quinolinone, monohydrochloride[2]                                                                                             |
| Synonyms          | OPC-14857, DM-14857[4]                                                                                                                                                     | Dehydro Aripiprazole HCl                                                                                                                                                               |
| InChI             | InChI=1S/C23H25CI2N3O2/c2<br>4-19-4-3-5-21(23(19)25)28-13-<br>11-27(12-14-28)10-1-2-15-30-<br>18-8-6-17-7-9-22(29)26-<br>20(17)16-18/h3-9,16H,1-2,10-<br>15H2,(H,26,29)[1] | InChl=1S/C23H25Cl2N3O2.Cl<br>H/c24-19-4-3-5-<br>21(23(19)25)28-13-11-27(12-<br>14-28)10-1-2-15-30-18-8-6-17-<br>7-9-22(29)26-20(17)16-18;/h3-<br>9,16H,1-2,10-15H2,<br>(H,26,29);1H[2] |
| InChlKey          | CDONPRYEWWPREK-<br>UHFFFAOYSA-N[3]                                                                                                                                         | CUQHINIXYQSLAI-<br>UHFFFAOYSA-N[2]                                                                                                                                                     |
| SMILES            | C1CN(CCN1CCCCOC2=CC3<br>=C(C=C2)C=CC(=O)N3)C4=C<br>(C(=CC=C4)CI)CI[1]                                                                                                      | CIC1=CC=CC(N2CCN(CCCC<br>OC3=CC=C(C=CC(N4)=O)C4<br>=C3)CC2)=C1CI.CI[2]                                                                                                                 |

# **Pharmacology and Mechanism of Action**

Dehydroaripiprazole is formed from its parent compound, aripiprazole, primarily through metabolism by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] It exhibits a pharmacological profile similar to aripiprazole and is considered to contribute significantly to its clinical effects.[5]

The mechanism of action of dehydroaripiprazole is characterized by its activity at dopamine and serotonin receptors. It acts as a partial agonist at dopamine D<sub>2</sub> and serotonin 5-HT<sub>1</sub>A



receptors and as an antagonist at serotonin 5-HT<sub>2</sub>A receptors.[6] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in brain regions where dopamine levels may be excessive or deficient, which is thought to underlie its antipsychotic and moodstabilizing effects.

The following table summarizes the receptor binding affinities and functional activities of dehydroaripiprazole.

| Receptor                      | Affinity (Ki, nM)       | Functional Activity |
|-------------------------------|-------------------------|---------------------|
| Dopamine D <sub>2</sub>       | 0.34 (for aripiprazole) | Partial Agonist     |
| Dopamine D₃                   | -                       | Partial Agonist     |
| Serotonin 5-HT <sub>1</sub> A | 4.2                     | Partial Agonist     |
| Serotonin 5-HT <sub>2</sub> A | -                       | Antagonist          |
| Serotonin 5-HT₂B              | -                       | Antagonist          |

Note: Specific Ki values for dehydroaripiprazole are not as widely reported as for aripiprazole; however, its pharmacological activity is considered equivalent.[4]

## **Signaling Pathways**

The interaction of dehydroaripiprazole with D<sub>2</sub> and 5-HT<sub>1</sub>A receptors initiates a cascade of intracellular signaling events. As a partial agonist, it provides a balanced level of receptor stimulation, avoiding the extremes of full agonism or antagonism. The diagram below illustrates the proposed signaling pathway.





Click to download full resolution via product page

Proposed signaling pathway of dehydroaripiprazole.

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the study of dehydroaripiprazole.

## In Vivo Administration in Rodent Models

Objective: To administer dehydroaripiprazole to rodents for pharmacokinetic and pharmacodynamic studies.

#### Materials:

- Dehydroaripiprazole hydrochloride powder
- Vehicle (e.g., sterile saline with up to 5% DMSO and 5% Tween 80)
- Dosing needles (oral gavage or injection)
- Animal balance
- · Appropriate animal handling and restraint equipment

#### Procedure:



- Dose Calculation: Calculate the required dose of dehydroaripiprazole hydrochloride based on the animal's body weight.
- Formulation Preparation:
  - For oral (PO) administration, prepare a suspension in a suitable vehicle such as 0.5% methylcellulose.
  - For intraperitoneal (IP) or subcutaneous (SC) injection, dissolve dehydroaripiprazole
     hydrochloride in the chosen vehicle. Ensure the final solution is clear.
- Administration:
  - o Oral Gavage: Administer the suspension directly into the stomach using a gavage needle.
  - o Injection: Administer the solution via IP or SC injection using an appropriate gauge needle.
- Observation: Monitor the animals for any adverse effects post-administration.
- Sample Collection: Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

## Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the inhibitory potential of dehydroaripiprazole on major CYP isoforms.

#### Materials:

- Human liver microsomes (HLMs)
- CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
- Dehydroaripiprazole hydrochloride
- NADPH regenerating system
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)



- · 96-well plates
- LC-MS/MS system

#### Procedure:

- Reaction Mixture Preparation: In a 96-well plate, combine HLMs, incubation buffer, and varying concentrations of dehydroaripiprazole or a positive control inhibitor.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Reaction Initiation: Add the CYP-specific probe substrate to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined time.
- Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Preparation: Centrifuge the plate to pellet the protein.
- Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition for each dehydroaripiprazole concentration and determine the IC<sub>50</sub> value.

# [35S]GTPyS Binding Assay for D<sub>2</sub> Receptor Functional Activity

Objective: To determine the functional activity (partial agonism) of dehydroaripiprazole at the dopamine  $D_2$  receptor.

#### Materials:

- Cell membranes from cells stably expressing the human D2 receptor
- [35S]GTPyS
- GDP



#### · Dehydroaripiprazole hydrochloride

- A full D<sub>2</sub> receptor agonist (e.g., quinpirole) as a positive control
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl<sub>2</sub>, NaCl, and EDTA)
- Scintillation counter

#### Procedure:

- Reaction Setup: In a 96-well plate, add the assay buffer, GDP, varying concentrations of dehydroaripiprazole or the full agonist, and the cell membranes.
- Initiation: Add [35S]GTPyS to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Termination: Terminate the reaction by rapid filtration through glass fiber filters.
- Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
- Counting: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the compound to determine the EC50 and Emax values. The partial agonist activity is expressed as the Emax relative to the full agonist.

## **Experimental Workflow**

The following diagram outlines a general workflow for the in vitro characterization of dehydroaripiprazole.





Click to download full resolution via product page

General workflow for in vitro characterization.



### Conclusion

**Dehydroaripiprazole hydrochloride** is a pharmacologically active metabolite that is integral to the therapeutic profile of aripiprazole. A thorough understanding of its chemical properties, mechanism of action, and pharmacological effects is essential for the development of novel therapeutics for psychiatric disorders. The data and protocols presented in this guide serve as a valuable resource for the scientific community to facilitate further research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 5. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [dehydroaripiprazole hydrochloride CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018463#dehydroaripiprazole-hydrochloride-casnumber-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com